molecular formula C21H22N2O3S B11364613 2-(2,6-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(2,6-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B11364613
M. Wt: 382.5 g/mol
InChI Key: ZVVJDGYRMDZODO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines phenoxy, thiazole, and acetamide groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the phenoxyacetyl derivative. This intermediate is then reacted with 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylphenoxy)methyl]oxirane
  • Methyl 4-(((2,6-dimethylphenoxy)acetyl)amino)benzoate

Uniqueness

2-(2,6-Dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to its combination of phenoxy, thiazole, and acetamide groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C21H22N2O3S/c1-14-5-4-6-15(2)20(14)26-12-19(24)22-11-17-13-27-21(23-17)16-7-9-18(25-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,22,24)

InChI Key

ZVVJDGYRMDZODO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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